molecular formula C7H4N2O B1445516 3-Formylisonicotinonitrile CAS No. 1211582-43-2

3-Formylisonicotinonitrile

Cat. No. B1445516
M. Wt: 132.12 g/mol
InChI Key: CJMFLFIULOXWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Formylisonicotinonitrile” is a chemical compound with the molecular formula C7H4N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3-Formylisonicotinonitrile” consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 132.12 .

Scientific Research Applications

III-Nitride Photonics

Research in III-Nitride photonics, which shares some similarities with the properties of 3-Formylisonicotinonitrile, has demonstrated a multitude of applications in sectors such as energy, biosensors, laser devices, and communications. The use of nitride semiconductors in technologies related to energy, including solid-state lighting, solar cells, thermoelectric, and power electronics, has been significant. Additionally, new research areas in III-Nitride photonics have emerged, focusing on terahertz photonics, intersubband quantum wells, nanostructures, and other devices (Tansu et al., 2010).

Graphitic Carbon Nitride-Based Photocatalysts

Graphitic carbon nitride (g-C3N4) has emerged as a new research hotspot due to its intriguing electronic band structure, high physicochemical stability, and "earth-abundant" nature. It has garnered interdisciplinary attention as a metal-free and visible-light-responsive photocatalyst, particularly in the realms of solar energy conversion and environmental remediation. Recent advancements have been focused on the design and construction of pristine g-C3N4 and g-C3N4-based nanocomposites, emphasizing their potential in artificial photosynthesis, environmental decontamination, and bacteria disinfection. The progress in this field suggests a promising future for g-C3N4-based photocatalysts in the development of sustainable and environmentally friendly technologies (Ong et al., 2016).

New Chemistry with Old Functional Groups

The field of organic synthesis has seen innovative approaches involving isonitriles, compounds related to 3-Formylisonicotinonitrile. For instance, thermolysis of isonitriles with carboxylic acids has provided a new route for synthesizing various amide types, including N-formyl imides. This chemistry showcases the potential of isonitriles in creating novel and complex compounds, which could have various applications in chemical research and industries (Li & Danishefsky, 2008).

Radical Perfluoroalkylation

Research into the radical perfluoroalkylation of arylisonitriles, compounds structurally similar to 3-Formylisonicotinonitrile, has opened up new pathways in organic synthesis. This process involves the formation of 2-alkylated indole-3-imines, showcasing the potential of this method in the synthesis of complex molecules that might exhibit fluorescent properties and have applications in various chemical sectors (Leifert et al., 2016).

Safety And Hazards

Safety measures for handling “3-Formylisonicotinonitrile” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-formylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMFLFIULOXWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743169
Record name 3-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylisonicotinonitrile

CAS RN

1211582-43-2
Record name 3-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
3-Formylisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
3-Formylisonicotinonitrile
Reactant of Route 4
Reactant of Route 4
3-Formylisonicotinonitrile
Reactant of Route 5
Reactant of Route 5
3-Formylisonicotinonitrile
Reactant of Route 6
Reactant of Route 6
3-Formylisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.